

# An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	15-Oxospiramilactone	
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### **Abstract**

**15-Oxospiramilactone**, also known as S3, is a diterpenoid derivative isolated from the plant Spiraea japonica. It has garnered significant interest in the scientific community for its potent and specific biological activity as a covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial quality control. By inhibiting USP30, **15-Oxospiramilactone** promotes mitochondrial fusion and Parkin-mediated mitophagy, offering a promising therapeutic avenue for conditions associated with mitochondrial dysfunction, such as neurodegenerative diseases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **15-Oxospiramilactone**, including detailed experimental protocols for assays relevant to its study.

# **Chemical Structure and Physicochemical Properties**

**15-Oxospiramilactone** is a complex polycyclic diterpenoid. Its structure and properties are summarized below.

#### Chemical Structure:

IUPAC Name: (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione[1]



- Molecular Formula: C<sub>20</sub>H<sub>26</sub>O<sub>4</sub>[1]
- SMILES: C[C@@]12CCC[C@@]3([C@@H]1C--INVALID-LINK--C(=C)C5=O">C@HO)C(=O)OC2[1]

#### Physicochemical Data:

The following table summarizes the key physicochemical properties of **15-Oxospiramilactone**. Please note that the majority of these values are computationally predicted and sourced from the PubChem database. Experimental data on properties such as melting point and boiling point are not readily available in the reviewed literature.

Property	Value	Source
Molecular Weight	330.4 g/mol	PubChem (Computed)[1]
Exact Mass	330.18310931 Da	PubChem (Computed)[1]
XLogP3	2.6	PubChem (Computed)[1]
Hydrogen Bond Donors	1	PubChem (Computed)[1]
Hydrogen Bond Acceptors	4	PubChem (Computed)[1]
Rotatable Bond Count	0	PubChem (Computed)[1]
Topological Polar Surface Area	63.6 Ų	PubChem (Computed)[1]
Heavy Atom Count	24	PubChem (Computed)[1]
Complexity	669	PubChem (Computed)[1]

Solubility: While specific solubility values are not published, **15-Oxospiramilactone** is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

Spectroscopic Data: As of the latest literature review, detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) for **15-Oxospiramilactone** have not been made publicly available in the primary research articles describing its biological activity.



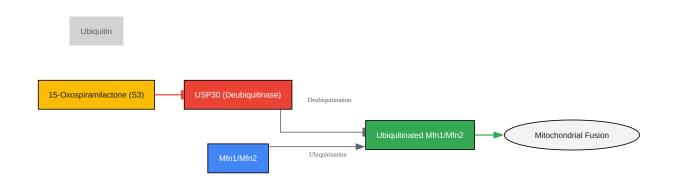
# **Biological Activity and Mechanism of Action**

**15-Oxospiramilactone** is a potent inhibitor of USP30, a deubiquitinase localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitochondrial quality control pathways.

Mechanism of Action: **15-Oxospiramilactone** covalently binds to the active site cysteine residue (Cys77) of USP30.[2] This irreversible inhibition prevents USP30 from removing ubiquitin chains from mitochondrial outer membrane proteins, including the mitofusins Mfn1 and Mfn2. The resulting increase in non-degradative ubiquitination of Mfn1/2 enhances their activity, leading to the promotion of mitochondrial fusion.[3] This mechanism is crucial for restoring mitochondrial network integrity in cells with deficient mitochondrial dynamics.[3] Furthermore, by opposing the deubiquitinating activity of USP30, **15-Oxospiramilactone** facilitates Parkin-mediated mitophagy, a selective autophagy process that clears damaged mitochondria.[4]

At lower concentrations (e.g., 2 μM), **15-Oxospiramilactone** selectively promotes mitochondrial fusion without inducing apoptosis. However, at higher concentrations, it has been reported to induce apoptosis through inhibition of the Wnt signaling pathway.

Signaling Pathway of **15-Oxospiramilactone** in Mitochondrial Fusion:

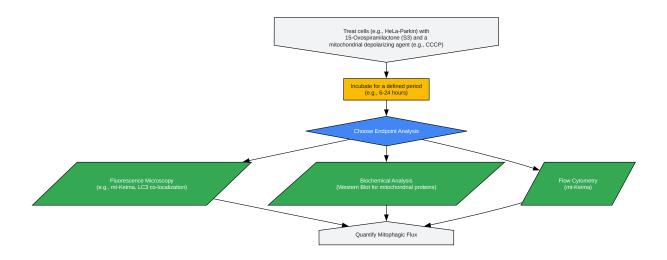


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Caption: Inhibition of USP30 by **15-Oxospiramilactone** promotes mitochondrial fusion.



Logical Workflow for Investigating **15-Oxospiramilactone**'s Effect on Mitophagy:



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Caption: Experimental workflow for assessing **15-Oxospiramilactone**-induced mitophagy.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments to study the effects of **15- Oxospiramilactone**.

### In Vitro USP30 Activity Assay



This assay measures the ability of **15-Oxospiramilactone** to inhibit the deubiquitinating activity of recombinant USP30.

#### Materials:

- Recombinant human USP30 (e.g., residues 57–517)
- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

#### 15-Oxospiramilactone

- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1
   mM DTT
- 384-well black, clear-bottom plates
- Fluorescence plate reader (e.g., FLIPR TETRA)

#### Procedure:

- Prepare a dilution series of **15-Oxospiramilactone** in 100% DMSO. Use an acoustic liquid handler (e.g., ECHO 550) to dispense nanoliter volumes into the 384-well plate.
- Prepare a 2x concentrated solution of recombinant human USP30 (e.g., 10 nM) in USP30 activity assay buffer.
- Dispense 15 μL of the 2x USP30 solution into each well containing the compound.
- Incubate the plate for 30 minutes at room temperature to allow for compound binding to the enzyme.
- Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.
- $\circ$  To initiate the reaction, dispense 15  $\mu$ L of the 2x Ub-Rho110 solution into each well. The final concentrations will be 5 nM USP30 and 100 nM Ub-Rho110.
- Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (Excitation/Emission ~485/520 nm) every 30 seconds for 60 minutes.



 Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC<sub>50</sub> value.[5]

### **Cell-Based Mitochondrial Fusion Assay**

This protocol assesses the effect of **15-Oxospiramilactone** on mitochondrial morphology in cultured cells.

- Materials:
  - Adherent cell line (e.g., HeLa or Mouse Embryonic Fibroblasts MEFs)
  - Mitochondria-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed)
  - 15-Oxospiramilactone
  - Complete culture medium (e.g., DMEM with 10% FBS)
  - Glass-bottom dishes for microscopy
  - Confocal microscope
- Procedure:
  - Seed cells expressing a mitochondrial fluorescent reporter onto glass-bottom dishes.
  - Allow cells to adhere and grow for 24 hours.
  - $\circ$  Treat the cells with the desired concentration of **15-Oxospiramilactone** (e.g., 2  $\mu$ M) or vehicle control (DMSO).
  - Incubate the cells for a specified time course (e.g., 12, 24 hours).
  - After incubation, visualize the mitochondrial morphology using a confocal microscope.
  - Acquire z-stack images of individual cells.
  - Analyze mitochondrial morphology. This can be done qualitatively by observing the transition from fragmented, punctate mitochondria to elongated, tubular networks, or



quantitatively using image analysis software to measure mitochondrial length and branching.[6][7]

### Parkin-Mediated Mitophagy Assay (using mt-Keima)

This assay quantitatively measures the delivery of mitochondria to lysosomes, a hallmark of mitophagy, using the pH-sensitive fluorescent protein mt-Keima.

- Materials:
  - HeLa cells stably expressing Parkin (HeLa-Parkin)
  - Lentivirus for mt-Keima expression
  - 15-Oxospiramilactone
  - Mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin/Antimycin A)
  - Complete culture medium
  - Flow cytometer with 405 nm and 561 nm lasers
- Procedure:
  - Transduce HeLa-Parkin cells with mt-Keima lentivirus to generate a stable cell line.
  - Seed the HeLa-Parkin-mt-Keima cells in culture plates.
  - Treat the cells with **15-Oxospiramilactone** or vehicle control for a pre-determined time.
  - $\circ$  Induce mitophagy by adding a mitochondrial depolarizing agent (e.g., 10  $\mu$ M CCCP) for 6-24 hours.
  - Harvest the cells by trypsinization and wash with ice-cold PBS.
  - Resuspend the cells in FACS buffer.
  - Analyze the cells using a flow cytometer. Excite mt-Keima with both the 405 nm laser (detecting the acidic, lysosomal form) and the 561 nm laser (detecting the neutral,



mitochondrial form).

Calculate the ratio of the signal from the 405 nm excitation to the 561 nm excitation. An
increase in this ratio indicates an increase in mitophagic flux.[8][9]

### Conclusion

**15-Oxospiramilactone** is a valuable research tool for investigating the intricacies of mitochondrial dynamics and quality control. Its specific mechanism of action as a USP30 inhibitor allows for the targeted modulation of mitochondrial fusion and mitophagy. The experimental protocols outlined in this guide provide a framework for researchers to further explore the therapeutic potential of this and other related compounds in diseases characterized by mitochondrial dysfunction. Further research is warranted to obtain detailed experimental physicochemical and spectroscopic data to complete the characterization of this promising natural product.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 15-Oxospiramilactone: Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609486#chemical-structure-and-properties-of-15-oxospiramilactone]

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